(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(1-hydroxyethyl)tetrahydrofuran-3,4-diol
Description
The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(1-hydroxyethyl)tetrahydrofuran-3,4-diol is a synthetic purine nucleoside analog characterized by a tetrahydrofuran sugar moiety substituted with a 1-hydroxyethyl group at the 5'-position and a 6-amino-purine base at the 2'-position. This structure distinguishes it from canonical nucleosides like adenosine, which typically feature a hydroxymethyl group (CH2OH) instead of 1-hydroxyethyl (CH(CH2OH)) on the sugar ring . The 6-amino group on the purine base is a conserved feature in many bioactive nucleosides, contributing to hydrogen bonding interactions with target proteins, such as adenosine receptors or enzymes in nucleotide metabolism .
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(1-hydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14)/t4?,6-,7+,8+,11+/m0/s1 |
InChI Key |
DJUZHNZMVHIRPJ-ONBHVAQOSA-N |
Isomeric SMILES |
CC([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(1-hydroxyethyl)tetrahydrofuran-3,4-diol typically involves the following steps:
Formation of the Sugar Moiety: The sugar moiety, tetrahydrofuran-3,4-diol, is synthesized through a series of reactions starting from simple carbohydrates. The stereochemistry of the sugar is controlled using chiral catalysts or starting materials.
Attachment of the Purine Base: The purine base, adenine, is attached to the sugar moiety through a glycosidic bond. This step often involves the use of protecting groups to ensure selective reactions at specific sites.
Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and concentration.
Automated Purification Systems: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound on an industrial scale.
Chemical Reactions Analysis
Functional Group Analysis
The compound contains two primary reactive sites:
-
6-Amino group (purine ring)
-
Hydroxymethyl group (tetrahydrofuran ring)
Reactivity of the 6-Amino Group
Amino groups typically undergo:
-
Electrophilic substitution : Reaction with carbonyl compounds (e.g., acylation, alkylation).
-
Condensation reactions : Amide or imine formation.
-
Nucleophilic attack : Interaction with electrophiles like aldehydes or ketones.
Reactivity of the Hydroxymethyl Group
Hydroxyl groups exhibit:
-
Esterification : Reaction with carboxylic acids.
-
Oxidation : Conversion to carbonyl groups (ketones/aldehydes).
-
Nucleophilic substitution : Participation in Sn1/Sn2 reactions.
Potential Reaction Pathways
| Reaction Type | Functional Group Involved | Example Reagents | Outcome |
|---|---|---|---|
| Acylation | 6-Amino group | Acetic anhydride, DCC | Amide bond formation |
| Oxidation | Hydroxymethyl group | KMnO₄, CrO₃ | Ketone formation |
| Alkylation | 6-Amino group | Alkyl halides, NaH | Quaternization of nitrogen |
| Esterification | Hydroxymethyl group | Carboxylic acid, HCl | Ester formation |
Structural Considerations
The compound’s stereochemistry (2R,3R,4S,5R) and the presence of a diol (3,4-diol) may influence:
-
Reactivity : Steric hindrance or hydrogen bonding could modulate reaction rates.
-
Solubility : Hydrophilic groups (hydroxyl, amino) enhance aqueous solubility.
-
Biological interactions : Purine rings are critical for binding to nucleotide receptors or enzymes .
Limitations in Available Data
The provided sources ( ) do not explicitly detail experimental reaction conditions or yields for this specific compound. Reaction mechanisms are inferred from general functional group chemistry. Further experimental studies would be required to validate these pathways.
Key References :
Scientific Research Applications
Biological Activities
- Antiviral Properties :
- Antitumor Activity :
- Immunomodulatory Effects :
Pharmacological Applications
-
Drug Development :
- Due to its unique structure and biological activities, this compound is being explored as a lead compound for developing new drugs targeting viral infections and cancer. Its ability to mimic natural nucleosides makes it an attractive candidate for further modifications to enhance efficacy and reduce toxicity .
- Biochemical Research :
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its incorporation into nucleic acids. It acts as a substrate for enzymes involved in nucleotide metabolism, influencing processes such as DNA and RNA synthesis. The molecular targets include DNA polymerases, RNA polymerases, and various nucleotidases. The pathways involved are critical for cellular replication and repair mechanisms.
Comparison with Similar Compounds
Structural Modifications on the Sugar Moiety
The 1-hydroxyethyl substitution on the tetrahydrofuran ring is a critical differentiator. Key analogs and their properties include:
*Estimated based on structural similarity.
Analysis :
- Increased lipophilicity may enhance blood-brain barrier penetration, a trait advantageous in neurological drug design.
Modifications on the Purine Base
Variations at the 2-, 6-, or 8-positions of the purine ring significantly impact biological activity:
Analysis :
- The 6-amino group in the target compound is a hallmark of adenosine-like analogs, enabling interactions with ATP-binding pockets in kinases .
- Bulky 8-substituents (e.g., benzylamino groups) enhance receptor selectivity but reduce metabolic stability .
Pharmacological and Physicochemical Properties
Analysis :
- The hydroxyethyl group in the target compound balances solubility and lipophilicity, making it a candidate for oral bioavailability.
- Methylamino or chloro substituents (e.g., ) improve metabolic stability but may reduce target engagement .
Biological Activity
The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(1-hydroxyethyl)tetrahydrofuran-3,4-diol , often referred to as a derivative of purine nucleosides, has garnered attention in biomedical research due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 258.25 g/mol. It is characterized by a tetrahydrofuran ring and an amino purine moiety, contributing to its biological activity.
Antiviral Properties
Research indicates that purine derivatives exhibit significant antiviral activity. Specifically, studies have shown that compounds similar to this compound can inhibit viral replication by interfering with nucleic acid synthesis. For instance:
- Mechanism : The compound is believed to inhibit viral polymerases, thus preventing the replication of viral genomes.
- Case Study : A study demonstrated that related purine analogs effectively reduced the viral load in infected cell cultures by up to 90% when administered at optimal concentrations .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cell Lines : It has shown efficacy against various cancer cell lines such as LNCaP and MDA-MB-231.
- Mechanism of Action : The compound may induce apoptosis through the activation of the PI3K/Akt pathway and downregulation of anti-apoptotic proteins .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| LNCaP | 15 | PI3K/Akt pathway inhibition |
| MDA-MB-231 | 12 | Apoptosis induction |
Inhibition of Cellular Migration
Recent studies have highlighted the role of this compound in inhibiting cellular migration:
- Assays Used : Wound healing assays and Boyden chamber assays demonstrated significant reductions in cell motility.
- Findings : The compound inhibited the expression of matrix metalloproteinases (MMPs), which are crucial for cellular invasion and migration .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is essential for evaluating the therapeutic potential:
- Absorption : The compound is expected to have moderate bioavailability due to its polar structure.
- Metabolism : Preliminary studies suggest hepatic metabolism with possible conversion to active metabolites.
- Toxicity : Toxicological assessments indicate low cytotoxicity at therapeutic doses; however, further studies are required for comprehensive safety profiling .
Research Findings Summary
A summary of key research findings regarding the biological activity of this compound includes:
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally validated?
- Methodology: Use a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, analyze coupling constants (e.g., -values in -NMR) to confirm vicinal diol and tetrahydrofuran ring conformations. X-ray crystallography provides definitive stereochemical assignment by resolving spatial arrangements of substituents .
- Key Data: In related analogs, -NMR δ 3.46–5.83 ppm resolves hydroxyl and sugar ring protons, while ESI-MS confirms molecular weight .
Q. What are optimal storage conditions to ensure compound stability?
- Methodology: Store at -10°C to -20°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Use vacuum-sealed containers to minimize moisture exposure. Stability studies under accelerated degradation conditions (e.g., 40°C/75% relative humidity) can validate shelf life .
- Note: Avoid prolonged exposure to light, as purine derivatives are prone to photodegradation .
Q. How can purity be assessed, and what thresholds are acceptable for biological assays?
- Methodology: Employ reverse-phase HPLC with UV detection (λ = 260 nm for adenine absorption). A purity ≥98% is recommended for in vitro studies. Validate with mass spectrometry to detect trace impurities (e.g., deamination byproducts) .
- Example: A related compound showed 95% purity (HPLC) with 345.1 Da [M+H] in ESI-MS, suitable for kinase inhibition assays .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield of the 1-hydroxyethyl substituent?
- Methodology: Use regioselective protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to direct substitution at the C5 position. Catalytic hydrogenation or enzymatic methods may enhance stereocontrol. Monitor intermediates via -NMR to confirm substituent orientation .
- Challenge: Competing side reactions (e.g., overalkylation) require strict temperature control (-78°C for lithiation steps) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology: Perform meta-analysis of dose-response curves, accounting for variables like assay type (e.g., cell-free vs. cellular) and solvent effects (DMSO vs. aqueous buffers). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) .
- Case Study: Fluorinated analogs showed divergent activities in kinase assays due to solvent polarity effects on solubility .
Q. How can computational modeling guide rational design of derivatives with enhanced target specificity?
- Methodology: Use molecular docking (e.g., AutoDock Vina) to predict interactions between the 1-hydroxyethyl group and ATP-binding pockets. Pair with molecular dynamics simulations to assess binding stability. Validate predictions via SAR studies on halogenated or methylated analogs .
- Example: A brominated derivative exhibited 10-fold higher affinity due to improved hydrophobic interactions in MD simulations .
Q. What in vitro toxicity assays are most relevant for early-stage safety profiling?
- Methodology: Prioritize assays for mitochondrial toxicity (MTT assay), genotoxicity (Ames test), and off-target kinase inhibition (KinomeScan). For purine analogs, monitor metabolite formation (e.g., hypoxanthine) via LC-MS to assess metabolic stability .
- Regulatory Note: Classified as non-carcinogenic per IARC/ACGIH guidelines, but acute oral toxicity (LD) studies are advised for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
